1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide is a chemical compound known for its unique properties and applications. It is an ionic liquid, which means it is a salt in the liquid state at room temperature. This compound is characterized by its high thermal stability and low volatility, making it suitable for various industrial and scientific applications .
Vorbereitungsmethoden
The synthesis of 1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide typically involves the following steps:
Preparation of 3-methylimidazole: This is achieved by reacting 1-methylimidazole with a methylating agent.
Alkylation: The 3-methylimidazole is then reacted with ethyl iodide to form 1-ethyl-3-methylimidazole.
Carbamoylation: Finally, the 1-ethyl-3-methylimidazole is reacted with methyl isocyanate to produce this compound.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its ionic liquid properties.
Biology: The compound is used in the study of enzyme kinetics and protein folding.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials
Wirkmechanismus
The mechanism of action of 1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can influence the stability and activity of enzymes and other proteins, making it useful in various biochemical applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide include:
- 1-ethyl-3-methylimidazolium chloride
- 1-ethyl-3-methylimidazolium bromide
- 1-ethyl-3-methylimidazolium tetrafluoroborate
Compared to these compounds, this compound exhibits unique properties such as higher thermal stability and specific reactivity patterns, making it particularly useful in specialized applications .
Eigenschaften
Molekularformel |
C8H14IN3O |
---|---|
Molekulargewicht |
295.12 g/mol |
IUPAC-Name |
N-ethyl-N,3-dimethylimidazol-3-ium-1-carboxamide;iodide |
InChI |
InChI=1S/C8H14N3O.HI/c1-4-10(3)8(12)11-6-5-9(2)7-11;/h5-7H,4H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SKPSULAIKIVOJP-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(C)C(=O)N1C=C[N+](=C1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.